1-[4-Methyl-2-(phenylsulfanyl)-3-quinolinyl]-1-ethanone
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Overview
Description
1-[4-Methyl-2-(phenylsulfanyl)-3-quinolinyl]-1-ethanone is a complex organic compound characterized by its unique quinoline structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of both a quinoline ring and a phenylsulfanyl group contributes to its distinctive chemical properties and reactivity.
Preparation Methods
The synthesis of 1-[4-Methyl-2-(phenylsulfanyl)-3-quinolinyl]-1-ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Phenylsulfanyl Group: The phenylsulfanyl group can be introduced via a nucleophilic substitution reaction, where a suitable quinoline derivative reacts with a phenylsulfanyl halide under basic conditions.
Acylation: The final step involves the acylation of the quinoline derivative to introduce the ethanone group, typically using an acyl chloride in the presence of a Lewis acid catalyst.
Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-[4-Methyl-2-(phenylsulfanyl)-3-quinolinyl]-1-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the quinoline ring, particularly at the 5- and 8-positions, using reagents like halogens or nitro compounds.
Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and the use of catalysts to enhance reaction rates. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[4-Methyl-2-(phenylsulfanyl)-3-quinolinyl]-1-ethanone has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Biological Studies: It is used in studies related to enzyme inhibition, particularly targeting enzymes involved in metabolic pathways.
Material Science: The compound’s unique structure makes it a candidate for the development of organic semiconductors and light-emitting diodes (LEDs).
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[4-Methyl-2-(phenylsulfanyl)-3-quinolinyl]-1-ethanone involves its interaction with molecular targets such as DNA and enzymes. The quinoline ring can intercalate with DNA, disrupting its structure and function, leading to the inhibition of DNA replication and transcription. Additionally, the compound can bind to the active sites of enzymes, inhibiting their catalytic activity and affecting various biochemical pathways.
Comparison with Similar Compounds
1-[4-Methyl-2-(phenylsulfanyl)-3-quinolinyl]-1-ethanone can be compared with other quinoline derivatives such as:
1-[4-Methyl-2-(phenylsulfanyl)-3-quinolinyl]-1-propanone: Similar structure but with a propanone group instead of ethanone, affecting its reactivity and biological activity.
1-[4-Methyl-2-(phenylsulfanyl)-3-quinolinyl]-1-butanone: Contains a butanone group, leading to differences in solubility and interaction with biological targets.
1-[4-Methyl-2-(phenylsulfanyl)-3-quinolinyl]-1-pentanone:
The uniqueness of this compound lies in its specific balance of hydrophobic and hydrophilic properties, making it versatile for various applications in research and industry.
Properties
IUPAC Name |
1-(4-methyl-2-phenylsulfanylquinolin-3-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NOS/c1-12-15-10-6-7-11-16(15)19-18(17(12)13(2)20)21-14-8-4-3-5-9-14/h3-11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLLDELQZFRTPNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=CC=CC=C12)SC3=CC=CC=C3)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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